(2S)-2-amino-2-(3-methylphenyl)acetic acid
Overview
Description
(2S)-2-amino-2-(3-methylphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which is also bonded to a 3-methylphenyl group
Mechanism of Action
Target of Action
The primary target of (2S)-2-amino-2-(3-methylphenyl)acetic acid, also known as (S)-2-Amino-2-(m-tolyl)acetic acid, is Cathepsin B . Cathepsin B is a protease enzyme that plays a crucial role in protein degradation and turnover.
Mode of Action
The compound interacts with its target, Cathepsin B, through a process that involves nucleophilic substitution . This interaction can lead to changes in the enzyme’s activity, potentially altering its function and the biochemical pathways it is involved in.
Biochemical Pathways
It is known that the compound belongs to the class of organic compounds known asphenylalanine and derivatives . These compounds are involved in various biochemical pathways, including the synthesis of proteins and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(3-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the use of starting materials such as 3-methylbenzaldehyde and glycine. The reaction typically proceeds through a Strecker synthesis, where the aldehyde reacts with ammonia and hydrogen cyanide to form an aminonitrile intermediate. This intermediate is then hydrolyzed to yield the desired amino acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a suitable precursor, such as a nitrile or an imine, in the presence of a metal catalyst like palladium or platinum. This process allows for the selective reduction of the precursor to the desired amino acid under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-2-(3-methylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
(2S)-2-amino-2-(3-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-2-phenylacetic acid: Lacks the methyl group on the aromatic ring.
(2S)-2-amino-2-(4-methylphenyl)acetic acid: Has the methyl group in a different position on the aromatic ring.
(2S)-2-amino-2-(3-chlorophenyl)acetic acid: Contains a chlorine atom instead of a methyl group.
Uniqueness
(2S)-2-amino-2-(3-methylphenyl)acetic acid is unique due to the presence of the 3-methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-methylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-2-4-7(5-6)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSUJXIQPCPYCT-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281012 | |
Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119397-07-8 | |
Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119397-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-Amino-3-methylbenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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